Physicochemical Differentiation: Molecular Weight, LogP, and TPSA of 1-(Azetidin-3-yl)-4-fluoropiperidine Hydrochloride vs. Non-Fluorinated Analog
The presence of a fluorine atom at the 4-position of the piperidine ring in 1-(Azetidin-3-yl)-4-fluoropiperidine hydrochloride (1449117-63-8) confers distinct physicochemical properties compared to its non-fluorinated analog, 1-(Azetidin-3-yl)piperidine (CAS 138022-86-3). The introduction of fluorine increases molecular weight and lipophilicity (cLogP) while maintaining a similar Topological Polar Surface Area (TPSA), which can enhance membrane permeability and metabolic stability without significantly altering hydrogen bonding capacity. [1]
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 194.68 (as hydrochloride salt) / 158.22 (free base) |
| Comparator Or Baseline | 1-(Azetidin-3-yl)piperidine: 140.23 (free base) |
| Quantified Difference | +18.0 g/mol for the free base |
| Conditions | Calculated from molecular formula (C8H16N2 vs. C8H15FN2) |
Why This Matters
This molecular weight difference alters physical properties and can be a key differentiator in assays where compound size affects passive diffusion or target binding pocket fit.
- [1] TargetMol. 1-(Azetidin-3-yl)piperidine (T212314) - Product Datasheet. Accessed April 2026. View Source
